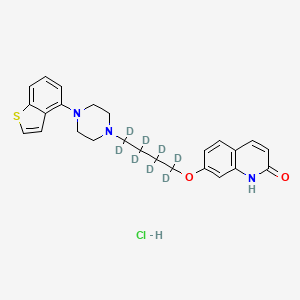

Brexpiprazole-d8 (hydrochloride)

Description

Structure

2D Structure

Properties

Molecular Formula |

C25H28ClN3O2S |

|---|---|

Molecular Weight |

478.1 g/mol |

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one;hydrochloride |

InChI |

InChI=1S/C25H27N3O2S.ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;/h3-10,17-18H,1-2,11-16H2,(H,26,29);1H/i1D2,2D2,11D2,16D2; |

InChI Key |

RQCIZERYSLEVFB-GHUHEGGWSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4.Cl |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Brexpiprazole D8 Hydrochloride

Synthetic Pathways and Methodological Advancements for Brexpiprazole (B1667787)

The synthesis of brexpiprazole can be approached through various routes, often involving the coupling of key intermediates. A common strategy involves the reaction of 7-hydroxy-1H-quinolin-2-one with 1-bromo-4-chlorobutane (B103958) to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. acs.org This intermediate is then reacted with 1-(1-benzothiophen-4-yl)piperazine hydrochloride to yield brexpiprazole. acs.orgresearchgate.net

Advancements in the synthesis of brexpiprazole have focused on improving efficiency, reducing byproducts, and enabling large-scale production. wipo.int One improved method involves the oxidation of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to create the key quinolinone intermediate. acs.orggoogle.com This approach helps to avoid certain impurities that are formed in other synthetic routes. acs.org Another convergent synthesis strategy utilizes a palladium-catalyzed Buchwald-Hartwig amination to couple N-Boc-piperazine with the triflate ester of benzo[b]thiophen-4-ol, which is prepared from 6,7-dihydrobenzo[b]thiophen-4(5H)-one. ias.ac.in This method offers a concise route to a key building block of brexpiprazole. ias.ac.in

Some synthetic methods for brexpiprazole are outlined in the table below:

| Starting Materials | Key Steps | Advantages |

| 7-hydroxy-1H-quinolin-2-one, 1-bromo-4-chlorobutane, 1-(1-benzothiophen-4-yl)piperazine hydrochloride | Nucleophilic substitution | Established route |

| 7-hydroxyquinoline-2-(1H)-ketone, 4-substituted butyronitrile | Reduction of cyano group, ring closure | Higher yield and purity, environmentally friendly |

| 6,7-dihydrobenzo[b]thiophen-4(5H)-one, N-Boc-piperazine, 7-(4-bromobutoxy)-3,4-dihydroquinolinone | Buchwald-Hartwig amination | Concise and convergent |

| Dihydroquinolinone, 1-bromo-4-chlorobutane | O-alkylation, oxidation, N-alkylation | Reduced side reactions, better impurity profile |

Deuteration Strategies for Brexpiprazole-d8 Synthesis

The synthesis of Brexpiprazole-d8 involves the introduction of deuterium (B1214612) atoms into the brexpiprazole molecule. caymanchem.commedchemexpress.com The formal name for Brexpiprazole-d8 is 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone. caymanchem.com This indicates that the eight deuterium atoms are located on the piperazine (B1678402) ring. caymanchem.com

General strategies for deuteration of aromatic and heterocyclic compounds often employ deuterium oxide (D2O) as the deuterium source. nih.govgoogle.com These reactions can be catalyzed by transition metals or acids. google.comtcichemicals.comgoogle.com For instance, ruthenium and iridium catalysts have been used for the deuteration of aromatic carbonyl compounds. nih.gov Flow synthesis methods using microwave technology are also being developed to improve the efficiency of H-D exchange reactions. tn-sanso.co.jp

While the specific synthesis of Brexpiprazole-d8 is not detailed in the provided search results, it would likely involve the use of a deuterated piperazine intermediate. This deuterated building block would then be incorporated into one of the established synthetic pathways for brexpiprazole. The use of deuterated reagents is a common strategy in medicinal chemistry to create isotopically labeled compounds. acs.org

Analytical Methodologies for Isotopic Purity and Structural Elucidation

The confirmation of the isotopic purity and the precise location of the deuterium atoms in Brexpiprazole-d8 are critical for its use as an internal standard. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry for Isotopic Confirmation

Mass spectrometry (MS) is a fundamental tool for confirming the successful deuteration of a molecule by measuring its mass-to-charge ratio. For Brexpiprazole-d8, the molecular weight is 441.6 g/mol , which is higher than that of the non-deuterated brexpiprazole (433.6 g/mol ) due to the presence of eight deuterium atoms. nih.govcaymanchem.com

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method used for the quantitative determination of brexpiprazole in biological matrices, and a similar approach would be used for its deuterated analog. researchgate.net In the analysis of deuterated drugs, it is important to assess the isotopic distribution, as the final product will contain a mixture of isotopologues (molecules with different numbers of deuterium atoms). nih.gov The mass spectrum of Brexpiprazole-d8 would show a distribution of peaks corresponding to d1-d8 species, with the d8 peak being the most abundant. caymanchem.com

The fragmentation pattern of brexpiprazole in tandem mass spectrometry (MS/MS) has been studied to characterize its metabolites and degradation products. nih.govnih.govresearchgate.net This known fragmentation can be compared to that of Brexpiprazole-d8 to confirm that deuteration has not altered the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the exact location of the deuterium atoms within the Brexpiprazole-d8 molecule. While ¹H NMR is used to analyze the structure of the non-deuterated compound, ²H (Deuterium) NMR is employed to directly observe the deuterated positions. chemicalbook.comwikipedia.orgabmole.com

In the ¹H NMR spectrum of Brexpiprazole-d8, the signals corresponding to the protons on the piperazine ring would be absent or significantly reduced in intensity. huji.ac.il Conversely, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the piperazine ring. wikipedia.org The chemical shifts in ²H NMR are similar to those in ¹H NMR, but the signals are typically broader. huji.ac.il

Comparing the ¹H NMR spectra of brexpiprazole and Brexpiprazole-d8 provides clear evidence of successful and specific deuteration. The disappearance of proton signals from the piperazine moiety in the ¹H spectrum of the d8 compound confirms the location of the isotopic labels. huji.ac.il

| Analytical Technique | Purpose | Key Findings for Brexpiprazole-d8 |

| Mass Spectrometry (MS) | Confirms isotopic enrichment and distribution | Increased molecular weight compared to brexpiprazole; distribution of d1-d8 isotopologues |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation | Fragmentation pattern consistent with the core structure of brexpiprazole |

| ¹H NMR Spectroscopy | Determines the absence of protons at specific sites | Disappearance or significant reduction of signals from the piperazine ring protons |

| ²H NMR Spectroscopy | Directly observes the location of deuterium atoms | Presence of signals corresponding to the deuterium atoms on the piperazine ring |

Brexpiprazole D8 Hydrochloride As an Analytical Standard in Bioanalysis

Applications as an Internal Standard in Quantitative Analytical Methods

Brexpiprazole-d8 is primarily utilized as an internal standard (IS) in quantitative analytical methods designed to measure the concentration of brexpiprazole (B1667787) in biological samples. ijprajournal.comcolab.wsbohrium.com An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as Brexpiprazole-d8, are considered the gold standard for LC-MS/MS applications. nih.gov

The key advantage of using a deuterated internal standard is that it co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's ion source. researchgate.net By adding a known and constant concentration of Brexpiprazole-d8 to calibration standards, quality control samples, and unknown study samples before sample processing, it can effectively compensate for variations that may occur during the analytical procedure. nih.gov These variations can include inconsistencies in sample extraction, injection volume, and instrument response. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for potential analytical errors and significantly improves the precision and accuracy of the measurement. nih.govresearchgate.net The use of stable isotope-labeled internal standards is recommended by regulatory bodies like the FDA for bioanalytical method validation. nih.gov

Development and Validation of Chromatographic-Mass Spectrometric Assays (LC-MS/MS) for Brexpiprazole Quantification

The development of a robust LC-MS/MS assay is a multi-step process that involves optimizing sample clean-up, chromatographic separation, and mass spectrometric detection. nih.govjapsonline.com The validation of this method ensures that it is reliable and reproducible for its intended purpose. nih.govaustinpublishinggroup.com

The goal of sample preparation is to isolate the analyte and internal standard from the complex biological matrix (e.g., plasma, urine) and remove interfering endogenous components like proteins and phospholipids. nih.gov Common techniques for brexpiprazole analysis include:

Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous biological sample into an immiscible organic solvent. For instance, a method for analyzing brexpiprazole in dog plasma utilized LLE with ethyl acetate (B1210297) as the extraction solvent. oup.com The organic layer, containing the analyte and internal standard, is then separated, evaporated, and the residue is reconstituted in a solution compatible with the LC-MS/MS system. oup.com

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte is injected into the analytical system. While fast, this method may be more susceptible to matrix effects due to less thorough cleanup compared to LLE or solid-phase extraction (SPE). nih.gov

Dilute-and-Shoot: For some applications, particularly with urine samples, a simple dilution of the sample with a suitable solvent may be sufficient before direct injection into the LC-MS/MS system. nih.gov This approach is high-throughput but requires a highly selective and robust chromatographic and detection system to manage potential interferences. nih.gov

The choice of extraction protocol depends on the required sensitivity, the nature of the biological matrix, and the desired throughput of the assay.

Chromatographic separation is essential to resolve the analyte and internal standard from other components in the extracted sample, which is crucial for minimizing matrix effects and ensuring accurate detection. austinpublishinggroup.comijnrd.org Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are commonly employed for the analysis of brexpiprazole.

UPLC systems, which use columns with smaller particle sizes (e.g., 1.7 µm), offer higher resolution and faster analysis times compared to traditional HPLC. researchgate.net The separation is typically achieved on a C18 column, which is a versatile stationary phase suitable for retaining moderately nonpolar compounds like brexpiprazole. oup.comijnrd.org

The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer). oup.comijnrd.org The buffer helps to control the pH and improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of all compounds and to clean the column. nih.govoup.com

Table 1: Example of Chromatographic Conditions for Brexpiprazole Analysis

| Parameter | Condition |

| System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) oup.com |

| Mobile Phase A | 10 mM Ammonium Acetate in water oup.com |

| Mobile Phase B | Methanol oup.com |

| Elution Mode | Gradient oup.com |

| Flow Rate | 0.5 mL/min researchgate.net |

| Detection Wavelength (UV) | 215 nm ijnrd.orgresearchgate.netresearchgate.net |

| Column Temperature | 30°C |

Tandem mass spectrometry (MS/MS) is the detection method of choice for its high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for molecules like brexpiprazole, and it is typically operated in the positive ion mode. nih.gov

The analysis is performed using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion of the analyte (the precursor ion). This ion is then fragmented in a collision cell, and the second quadrupole is set to select a specific, stable fragment ion (the product ion). This specific precursor-to-product ion transition is highly characteristic of the analyte, providing excellent selectivity. nih.govcerilliant.com

Separate MRM transitions are monitored for brexpiprazole and its deuterated internal standard, Brexpiprazole-d8. Since Brexpiprazole-d8 has eight deuterium (B1214612) atoms, its mass will be higher than that of brexpiprazole, allowing the mass spectrometer to distinguish between the two compounds. lgcstandards.com The optimization of MS parameters, including collision energy (CE) and declustering potential (DP), is crucial for maximizing the signal intensity for each transition. nih.govjapsonline.com

Table 2: Mass Spectrometric Parameters and Ion Transitions for Brexpiprazole and Brexpiprazole-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Brexpiprazole | 434.2 | 221.1 | Positive ESI |

| Brexpiprazole-d8 | 442.2 | 221.1 | Positive ESI |

Note: Specific ion transitions can vary slightly depending on the instrument and optimization. The values presented are representative based on the molecular weights and common fragmentation patterns.

A bioanalytical method must be fully validated to ensure its performance characteristics are acceptable for its intended use. austinpublishinggroup.comijnrd.org Regulatory agencies such as the FDA and EMA provide detailed guidelines for method validation. japsonline.comeuropa.eu The use of a deuterated internal standard like Brexpiprazole-d8 is instrumental in meeting the stringent acceptance criteria for these validation parameters.

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. pmda.go.jp |

| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | A minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99 is generally expected. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). pmda.go.jp |

| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ). europa.eu |

| Precision | The degree of scatter between a series of measurements. Expressed as coefficient of variation (CV). | CV should not exceed 15% for QC samples (20% for LLOQ). europa.eu |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within 20% and Precision ≤20%. europa.eu |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor calculated from different lots of matrix should be ≤15%. pmda.go.jp |

Role in Mitigating Matrix Effects and Enhancing Analytical Precision

The matrix effect is a major challenge in LC-MS/MS bioanalysis. japsonline.com It refers to the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological sample. nih.gov This can lead to inaccurate and imprecise results.

A stable isotope-labeled internal standard like Brexpiprazole-d8 is the most effective tool for combating matrix effects. researchgate.net Because Brexpiprazole-d8 is chemically identical to brexpiprazole and differs only in isotopic composition, it has nearly identical chromatographic retention time and ionization efficiency. cerilliant.com Therefore, any ion suppression or enhancement that affects the analyte will affect the internal standard to the same degree. researchgate.net

By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized. This ensures that the quantitative result remains accurate and precise even if the absolute signal intensity fluctuates between different samples or different matrix lots. medipharmsai.com This ability to track and correct for sample-specific and run-to-run variations is what makes Brexpiprazole-d8 an indispensable tool for high-precision, regulated bioanalysis. nih.gov

Use in Preclinical Drug Metabolism and Pharmacokinetic Studies

Brexpiprazole-d8 (hydrochloride), as a deuterated analog of brexpiprazole, serves as a critical internal standard for the highly sensitive and specific quantification of brexpiprazole in biological samples during preclinical drug metabolism and pharmacokinetic (DMPK) investigations. The use of a stable isotope-labeled internal standard like brexpiprazole-d8 is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it helps to correct for variability in sample preparation and instrument response.

In preclinical research, understanding the pharmacokinetic profile of a new chemical entity is paramount. Such studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug in various animal models, which in turn helps to predict its behavior in humans.

Preclinical pharmacokinetic studies of brexpiprazole have been conducted in several species, including rats and monkeys. These studies reveal important parameters that govern the drug's disposition in the body. For instance, after intravenous administration, the total body clearance of brexpiprazole was found to be 2.32 L/h/kg in rats and 0.326 L/h/kg in monkeys. researchgate.netbohrium.comnih.gov The volume of distribution at steady state (Vd,z) was 2.81 L/kg in rats and 1.82 L/kg in monkeys, indicating wide distribution into body tissues. researchgate.netbohrium.comnih.gov The oral bioavailability of brexpiprazole was determined to be 13.6% in rats and 31.0% in monkeys. researchgate.netbohrium.comnih.gov Furthermore, brexpiprazole exhibits high serum protein binding of 99% or more in both animals and humans. researchgate.netbohrium.comnih.gov

A summary of the key pharmacokinetic parameters of brexpiprazole in preclinical species is provided in the table below.

| Pharmacokinetic Parameter | Rat | Monkey |

|---|---|---|

| Total Body Clearance (L/h/kg) | 2.32 | 0.326 |

| Volume of Distribution (Vd,z) (L/kg) | 2.81 | 1.82 |

| Oral Bioavailability (%) | 13.6 | 31.0 |

| Serum Protein Binding (%) | >99 |

The metabolism of brexpiprazole has also been a key focus of preclinical investigations. A primary metabolite, DM-3411, has been identified in both animals and humans. researchgate.netbohrium.com In vitro studies using liver S9 fractions have shown that cytochrome P450 enzymes CYP3A4 and CYP2D6 are the main enzymes responsible for the metabolism of brexpiprazole. researchgate.netbohrium.comsci-hub.se Importantly, the affinity of the main metabolite, DM-3411, for D2 receptors is lower than that of the parent compound, brexpiprazole. researchgate.netbohrium.com This suggests that the pharmacological effects are primarily driven by brexpiprazole itself. researchgate.netbohrium.com

The development and validation of sensitive bioanalytical methods are crucial for the accurate determination of brexpiprazole concentrations in these preclinical studies. One such method is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of brexpiprazole and its metabolite, DM-3411, in plasma. In these assays, brexpiprazole-d8 is used as an internal standard for the quantification of brexpiprazole. The use of a deuterated internal standard ensures the accuracy and precision of the results by accounting for any loss of analyte during sample processing and any variations in the mass spectrometer's ionization efficiency.

Preclinical Pharmacological Research on Brexpiprazole: Insights from in Vitro and in Vivo Models Enabled by Analytical Techniques Utilizing Brexpiprazole D8

Receptor Binding and Functional Profiles of Brexpiprazole (B1667787)

Brexpiprazole exhibits a complex and distinct receptor binding profile, characterized by high affinity for multiple serotonin (B10506) and dopamine (B1211576) receptor subtypes, as well as for certain adrenergic receptors. drugbank.comnih.gov This multi-receptor interaction is believed to be central to its mechanism of action. drugbank.com The use of deuterium-labeled compounds in such preclinical research is crucial for accurately determining metabolic pathways and clearance rates, thereby helping to optimize potential drug candidates. clearsynth.com

Serotonin Receptor Interactions (5-HT1A, 5-HT2A, 5-HT2B, 5-HT7)

Brexpiprazole demonstrates significant interactions with several key serotonin receptors implicated in the pathophysiology of psychiatric disorders. drugbank.comnih.gov

Brexpiprazole acts as a partial agonist at the serotonin 5-HT1A receptor, with a high binding affinity. drugbank.comnih.govnih.gov In fact, it is more potent at 5-HT1A receptors compared to aripiprazole (B633). nih.govnih.gov This partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant-like effects, and may also play a role in mitigating the risk of extrapyramidal symptoms. mdpi.comcambridge.org Studies have shown that brexpiprazole's activity at 5-HT1A receptors is a key component of its pharmacological profile, working in concert with its effects on dopamine receptors. drugbank.com In vitro studies using cell lines expressing human 5-HT1A receptors have confirmed the partial agonist activity of brexpiprazole. researchgate.net Furthermore, research suggests that brexpiprazole-induced neurite outgrowth, a process relevant to neuronal plasticity, is mediated in part through its interaction with 5-HT1A receptors. nih.gov

In addition to its agonist activity at 5-HT1A receptors, brexpiprazole functions as a potent antagonist at several other serotonin receptor subtypes. drugbank.com It displays strong antagonist activity at 5-HT2A receptors, which is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower risk of extrapyramidal side effects. nih.govcambridge.org Compared to aripiprazole, brexpiprazole has a stronger antagonistic effect at 5-HT2A receptors. imrpress.com The balanced 5-HT2A and D2 receptor binding affinity of brexpiprazole is thought to contribute to its favorable tolerability profile. nih.gov

Brexpiprazole also acts as an antagonist at 5-HT2B and 5-HT7 receptors. drugbank.comrexultihcp.com Antagonism at 5-HT7 receptors may contribute to the mood-stabilizing and cognitive-enhancing effects observed with brexpiprazole. psychscenehub.com Some research also suggests that brexpiprazole may act as a 5-HT7 receptor inverse agonist. nih.gov

Dopamine Receptor Interactions (D2, D3)

The interaction of brexpiprazole with dopamine receptors, particularly the D2 subtype, is a cornerstone of its antipsychotic action. drugbank.commdpi.com

Brexpiprazole is a partial agonist at both D2 and D3 dopamine receptors. drugbank.comnih.govrexultihcp.com This means it can act as either an agonist or an antagonist depending on the endogenous dopamine levels. drugbank.com In conditions of high dopamine, it reduces receptor activation, while in low dopamine states, it provides a baseline level of receptor stimulation. drugbank.com A key differentiator from aripiprazole is that brexpiprazole exhibits lower intrinsic activity at the D2 receptor. drugbank.comnih.govnih.gov This lower intrinsic activity is thought to result in a reduced potential for activating side effects like akathisia and restlessness. drugbank.compsychscenehub.com The partial agonism at D3 receptors may contribute to its effectiveness against negative and cognitive symptoms of schizophrenia. mdpi.com

A significant area of preclinical research has focused on the potential for antipsychotics to induce dopamine D2 receptor supersensitivity, which can be associated with tardive dyskinesia and rebound psychosis. nih.gov Studies in rats have investigated the effects of repeated brexpiprazole administration on D2 receptor density and sensitivity. These studies have shown that brexpiprazole has a lower risk of inducing D2 receptor supersensitivity compared to the typical antipsychotic haloperidol (B65202). nih.govresearchgate.netbohrium.com For instance, 21-day administration of haloperidol significantly increased the density of striatal D2 receptors, whereas brexpiprazole at a therapeutically relevant dose did not. nih.govresearchgate.net Furthermore, brexpiprazole has been shown to suppress the behavioral rebound phenomena associated with D2 and 5-HT2A receptor sensitization that can occur after discontinuing treatment with other antipsychotics like risperidone. nih.govnih.govdoaj.org

Adrenergic Receptor Interactions (α1A, α1B, α1D, α2C)

Antagonism at α1B and α2C Receptors

Preclinical studies have consistently shown that brexpiprazole is a potent antagonist at both α1B and α2C-adrenergic receptors. researchgate.netresearchgate.netnih.gov In fact, its affinity for these receptors is among the highest in its multi-receptor binding profile. researchgate.net Antagonism of α2-adrenergic receptors, which often function as inhibitory autoreceptors, can lead to an increase in the release of neurotransmitters. imrpress.com Specifically, brexpiprazole's high affinity for the α2C receptor subtype suggests a potential for indirect modulation of serotonergic neurotransmission. imrpress.com This antagonism at α1B and α2C receptors is considered a significant contributor to its therapeutic mechanism. nih.gov

Other Receptor Affinities (H1, mACh)

In addition to its primary targets, brexpiprazole also interacts with other receptor systems, albeit with varying affinities. It exhibits a moderate affinity for the histamine (B1213489) H1 receptor, where it acts as an antagonist. researchgate.netresearchgate.netchemicalbook.com This antihistaminic activity is often associated with potential side effects such as sedation and weight gain. researchgate.netmdpi.com

Conversely, brexpiprazole displays a low affinity for muscarinic M1 acetylcholine (B1216132) (mACh) receptors. researchgate.netresearchgate.net This low affinity is a desirable characteristic, as significant binding to muscarinic receptors can lead to undesirable anticholinergic side effects. nih.gov

Methodological Approaches in Receptor Binding Assays (e.g., Radioligand Binding, Scintillation Proximity Assays)

The characterization of brexpiprazole's receptor binding profile has been made possible through sophisticated analytical techniques. Radioligand binding assays are a cornerstone of this research, allowing for the determination of a drug's affinity (expressed as Kᵢ) for various receptors. nih.gov These assays involve incubating a radiolabeled ligand with a receptor preparation and then measuring the displacement of the radioligand by the test compound, in this case, brexpiprazole. nih.gov

A more advanced and high-throughput method is the Scintillation Proximity Assay (SPA). scienceopen.comresearchgate.net SPA is a homogeneous assay, meaning it does not require the separation of bound and free radioligand, which simplifies the process and makes it suitable for screening large numbers of compounds. scienceopen.comnih.gov In SPA, the receptor is immobilized on scintillant-containing beads. Only when a radiolabeled ligand binds to the receptor does it come into close enough proximity to the bead to generate a light signal, which is then measured. scienceopen.comcncb.ac.cn This technology has been instrumental in efficiently characterizing the binding of drugs like brexpiprazole across a wide array of G protein-coupled receptors (GPCRs). researchgate.netnih.gov

Preclinical Pharmacokinetic and Metabolic Characterization of Brexpiprazole

The use of deuterated standards like Brexpiprazole-d8 is crucial for accurate quantification in pharmacokinetic studies. These studies investigate how the body absorbs, distributes, metabolizes, and eliminates a drug, providing essential information for its development.

Absorption and Distribution Studies in Animal Models

Preclinical studies in rats and monkeys have been conducted to understand the absorption and distribution of brexpiprazole. Following oral administration, brexpiprazole is readily absorbed, although its oral bioavailability differs between species, being 13.6% in rats and 31.0% in monkeys. nih.govtandfonline.com After absorption, brexpiprazole distributes widely throughout the body tissues. nih.govtandfonline.com The volume of distribution (Vd,z) was found to be 2.81 L/kg in rats and 1.82 L/kg in monkeys, indicating significant distribution into tissues outside the bloodstream. nih.govtandfonline.com Furthermore, brexpiprazole is highly bound to plasma proteins (over 99%) in both animals and humans. nih.govbohrium.com

Metabolic Pathways and Metabolite Identification (e.g., DM-3411) in Preclinical Species

The metabolism of brexpiprazole has been investigated in preclinical species, revealing that it is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govtandfonline.com A major metabolite identified in both animals and humans is DM-3411, also known as brexpiprazole S-oxide. nih.govbohrium.commedchemexpress.compharmgkb.org This metabolite was found to be a primary component in the systemic circulation alongside the parent drug. drugbank.com In human liver microsomes, DM-3411 was the main product of metabolism. bohrium.com Importantly, the affinity of DM-3411 for dopamine D₂ receptors is lower than that of brexpiprazole itself, and it was not detected in the brain, suggesting that the pharmacological effects are primarily driven by the parent compound. nih.govtandfonline.com

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in Metabolism

In vitro and in vivo studies have consistently identified the cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, as the primary drivers of brexpiprazole metabolism. sci-hub.se These enzymes are crucial for the biotransformation of a wide range of drugs, and their activity can significantly influence a drug's efficacy and safety profile.

Research indicates that CYP3A4 is responsible for approximately 46.7% of brexpiprazole's metabolism, while CYP2D6 accounts for about 43.3%. sci-hub.se This dual metabolic pathway is a key characteristic of brexpiprazole's pharmacokinetic profile. The metabolism of brexpiprazole results in the formation of a major metabolite, DM-3411. nih.gov While this metabolite shares a similar pharmacodynamic profile with the parent compound, it is less potent and exhibits lower penetration into the central nervous system, thus having no significant impact on the therapeutic effect. nih.gov

Interestingly, some in vitro studies have suggested that the formation of DM-3411 is predominantly attributable to CYP2D6 over CYP3A4. sci-hub.se This apparent discrepancy between in vitro and in vivo findings may be due to the relative abundances of these enzymes in different experimental systems. sci-hub.se The significant contribution of CYP2D6 to brexpiprazole's metabolism highlights the potential for variations in drug exposure in individuals with genetic polymorphisms of this enzyme, such as poor metabolizers. nih.gov

Preclinical Drug-Drug Interaction Potential via Cytochrome P450 Modulation

To assess the potential for brexpiprazole to cause drug-drug interactions, in vitro studies have examined its effects on the activity of various cytochrome P450 enzymes. These investigations are crucial for predicting how brexpiprazole might affect the metabolism of co-administered drugs.

The findings from these studies suggest that brexpiprazole has a low potential for clinically significant drug-drug interactions mediated by CYP450 enzymes. Brexpiprazole exhibited weak inhibitory effects on CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 13 μmol/L. tandfonline.comnih.gov A moderate inhibitory activity was observed for CYP2B6, with an IC50 of 8.19 μmol/L. tandfonline.comnih.gov However, the ratio of the systemic unbound concentration of brexpiprazole to its inhibitory constant (Ki) was sufficiently low, indicating a low likelihood of in vivo inhibition. tandfonline.comnih.gov

| Enzyme | Brexpiprazole Inhibitory Effect (IC50) | Likelihood of Clinical Interaction |

| CYP2D6 | Weak (>13 μmol/L) tandfonline.comnih.gov | Unlikely |

| CYP3A4 | Weak (>13 μmol/L) tandfonline.comnih.gov | Unlikely |

| CYP2C9 | Weak (>13 μmol/L) tandfonline.comnih.gov | Unlikely |

| CYP2C19 | Weak (>13 μmol/L) tandfonline.comnih.gov | Unlikely |

| CYP2B6 | Moderate (8.19 μmol/L) tandfonline.comnih.gov | Unlikely |

| CYP1A2 | No change in mRNA expression tandfonline.comnih.gov | Unlikely |

Neurobiological and Behavioral Investigations in Preclinical Animal Models

The unique pharmacological profile of brexpiprazole, characterized by its activity as a serotonin-dopamine activity modulator, has been extensively investigated in a variety of preclinical animal models. These studies have provided valuable insights into its potential therapeutic effects across a range of psychiatric conditions.

Models of Schizophrenia-like Behaviors (e.g., conditioned avoidance response, hyperactivity)

Brexpiprazole has demonstrated robust efficacy in animal models that are predictive of antipsychotic effects in schizophrenia. tandfonline.com In models of drug-induced hyperactivity, a common screen for antipsychotic potential, brexpiprazole has shown inhibitory activity. nih.gov Furthermore, it has been shown to be effective in the conditioned avoidance response test, a classic model used to assess antipsychotic activity. scielo.br These findings from preclinical models provide a strong rationale for the clinical utility of brexpiprazole in the treatment of schizophrenia.

Models of Depression-like Behaviors (e.g., unpredictable chronic mild stress, social defeat stress, lipopolysaccharide-induced depression)

A significant body of preclinical evidence supports the antidepressant-like effects of brexpiprazole, particularly when used as an adjunct to traditional antidepressants. In various rodent models of depression, including unpredictable chronic mild stress, social defeat stress, and lipopolysaccharide-induced depression, the combination of brexpiprazole with a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) has consistently produced statistically significant improvements in depression-like behaviors compared to either vehicle or monotherapy. nih.govnih.govdovepress.com These behaviors include those measured in the forced swim test, tail suspension test, and sucrose (B13894) preference test. nih.govnih.govdovepress.com

| Animal Model | Behavioral Test | Key Finding with Brexpiprazole + Antidepressant |

| Unpredictable Chronic Mild Stress | Forced Swim Test, Tail Suspension Test | Significantly reduced immobility time vs. vehicle. nih.govnih.gov |

| Social Defeat Stress | Sucrose Preference Test | Significantly increased sucrose preference vs. vehicle. nih.govnih.gov |

| Lipopolysaccharide-induced Depression | Forced Swim Test | Significantly reduced immobility time vs. vehicle. nih.govnih.gov |

Models of Agitation and Aggression (e.g., resident-intruder test, hyperlocomotion in transgenic mouse models)

Preclinical studies have also explored the potential of brexpiprazole to ameliorate agitation and aggression, symptoms that are prevalent in several neuropsychiatric disorders. In a resident-intruder test using Tg2576 mice, a model for Alzheimer's disease-related aggression, brexpiprazole treatment significantly delayed the latency to the first attack and showed a trend towards reducing the number of attacks. nih.gov

Furthermore, in APPSL-Tg mice, which exhibit hyperlocomotion that may correlate with late afternoon agitation in Alzheimer's disease, brexpiprazole significantly decreased this hyperactivity. nih.gov These findings in animal models provide a preclinical basis for the observed clinical efficacy of brexpiprazole in treating agitation associated with dementia. nih.gov

Cognitive Function Studies in Animal Models (e.g., reversal of cognitive deficits)

Brexpiprazole has demonstrated pro-cognitive effects in various animal models. tandfonline.com Notably, it has been shown to reverse cognitive impairment induced by phencyclidine (PCP), an NMDA receptor antagonist that is used to model certain cognitive deficits associated with schizophrenia. tandfonline.com Studies have also indicated that brexpiprazole can ameliorate dizocilpine-induced social recognition deficits in mice. nih.gov The positive effects of brexpiprazole on cognitive function in these preclinical models suggest its potential to address the cognitive symptoms that are a core feature of several psychiatric disorders. tandfonline.com

Studies on Neurite Outgrowth and Neuroplasticity

Emerging evidence suggests that the therapeutic effects of some antipsychotic medications may be linked to their ability to promote neuronal plasticity and resilience. Preclinical research has focused on brexpiprazole's capacity to influence these processes, particularly neurite outgrowth, which is a fundamental aspect of brain development and repair.

In vitro studies using PC12 cells, a common model for neuronal differentiation, have demonstrated that brexpiprazole significantly potentiates nerve growth factor (NGF)-induced neurite outgrowth in a concentration-dependent manner. nih.gov This finding suggests a potential role for the compound in supporting neuroprotective and neuroplastic mechanisms. tandfonline.com

These findings highlight a multi-receptor mechanism, primarily involving serotonergic pathways, through which brexpiprazole may exert positive effects on neuronal structure and plasticity.

Table 1: In Vitro Effects of Brexpiprazole on NGF-Induced Neurite Outgrowth in PC12 Cells

| Compound/Agent | Receptor Target | Observed Effect on Neurite Outgrowth | Implication for Brexpiprazole's Mechanism |

| Brexpiprazole | 5-HT1A (Partial Agonist), 5-HT2A (Antagonist), D2 (Partial Agonist) | Potentiated NGF-induced neurite outgrowth. nih.gov | Suggests a role in promoting neuroplasticity. tandfonline.com |

| WAY-100,635 | 5-HT1A (Antagonist) | Blocked the potentiating effect of brexpiprazole. nih.gov | Confirms the essential role of 5-HT1A receptor agonism. |

| Raclopride | D2 (Antagonist) | Did not block the effect of brexpiprazole. nih.gov | Suggests the D2 receptor pathway is not central to this specific effect. |

| M100907 | 5-HT2A (Antagonist) | Potentiated NGF-induced neurite outgrowth. nih.gov | Indicates that 5-HT2A antagonism contributes to the neuroplastic effect. |

| Xestospongin C / 2-APB | IP3 Receptors (Inhibitors) | Blocked the potentiating effect of brexpiprazole. nih.gov | Implicates calcium signaling via IP3 receptors as a key downstream pathway. |

Investigation of Social Recognition Deficits in Animal Models

Cognitive impairments, including deficits in social recognition, are a core feature of several neuropsychiatric disorders. Preclinical animal models are crucial for evaluating the potential of therapeutic agents to address these symptoms.

Brexpiprazole has been investigated in a rodent model where social recognition deficits are induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801). In this model, which mimics certain cognitive dysfunctions associated with schizophrenia, brexpiprazole demonstrated a significant ability to ameliorate the dizocilpine-induced deficits in social recognition. nih.gov

Notably, this pro-cognitive effect was achieved without causing sedation or reducing general exploratory behavior in the animals. nih.gov Furthermore, when administered to control mice not treated with dizocilpine, brexpiprazole had no independent effect on either social recognition or exploratory activities. nih.gov This suggests that brexpiprazole's action is restorative in a state of deficit rather than being a general cognitive enhancer in unimpaired subjects. These findings point towards a targeted efficacy of brexpiprazole on specific pathways disrupted in this model of cognitive impairment. nih.gov

Table 2: Effect of Brexpiprazole on Dizocilpine-Induced Social Recognition Deficits in Rodents

| Treatment Group | Animal Model Condition | Key Finding | Behavioral Observation |

| Dizocilpine + Brexpiprazole | Dizocilpine-induced cognitive deficit | Significantly ameliorated social recognition deficits. nih.gov | Restored normal social recognition behavior. |

| Dizocilpine + Vehicle | Dizocilpine-induced cognitive deficit | Impaired social recognition. | Animals failed to distinguish between familiar and novel conspecifics. |

| Vehicle + Brexpiprazole | Normal (untreated control) | No effect on social recognition or exploratory behavior. nih.gov | Behavior was indistinguishable from the vehicle-only control group. |

Quality Control and Impurity Profiling of Brexpiprazole Using Deuterated Standards

Identification and Characterization of Brexpiprazole (B1667787) Impurities and Degradation Products

The identification of impurities in brexpiprazole is a critical step in ensuring its purity. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance under various environmental conditions (degradation products). researchgate.net Process-related impurities can include incompletely reacted starting materials or by-products formed during the synthesis.

Forced degradation studies are conducted under harsh conditions, such as acid, base, and neutral hydrolysis, oxidation, photolysis, and thermal stress, to intentionally degrade the drug substance. nih.govjocpr.com These studies help in identifying potential degradation products that could form under normal storage conditions. nih.gov In the case of brexpiprazole, it has been found to be susceptible to degradation under hydrolytic (acid, base, and neutral), oxidative, and photolytic conditions, while it remains stable under thermal stress. nih.gov A study identified a total of 12 degradation products (BRZ-1 to BRZ-12) when brexpiprazole was subjected to these stress conditions in a solution state. nih.gov Another study observed two degradation products under oxidative stress, one of which was the previously reported N-oxide impurity. joac.info

The characterization of these impurities and degradation products is carried out using advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, providing information about the retention time and mass of the impurities. researchgate.net Techniques like liquid chromatography/quadrupole-time-of-flight mass spectrometry (LC/Q-TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy are used for detailed structural elucidation. nih.govdocumentsdelivered.com

Table 1: Identified Impurities and Degradation Products of Brexpiprazole

| Impurity/Degradation Product | Type | Method of Identification | Reference |

| Process-Related Impurities | Process Impurity | LC-MS | researchgate.netfigshare.com |

| Brexpiprazole N-Oxide | Degradation Product (Oxidative) | LC-MS, NMR | jocpr.comomchemlabs.in |

| Brexpiprazole Sulfoxide | Degradation Product | Not Specified | omchemlabs.in |

| Brexpiprazole Chlorobutoxyquinolinol Impurity | Process Impurity | Not Specified | omchemlabs.in |

| Brexpiprazole Desquinolinonyl Impurity | Process Impurity | Not Specified | omchemlabs.in |

| Syn head-to-tail dimer | Degradation Product (Photocatalytic) | UV, IR, LC-MS/TOF, NMR | chemrxiv.org |

| BRZ-1 to BRZ-12 | Degradation Products (Hydrolytic, Oxidative, Photolytic) | LC/Q-TOF-MS, NMR | nih.govdocumentsdelivered.com |

Application of Brexpiprazole-d8 in Analytical Method Development for Impurity Quantification

Deuterated standards, such as Brexpiprazole-d8, are indispensable tools in modern analytical chemistry, particularly in chromatographic and mass spectrometric methods for the quantification of drug substances and their impurities. veeprho.com Brexpiprazole-d8 is a stable isotope-labeled version of brexpiprazole where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. veeprho.com This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to the non-deuterated parent compound during sample preparation and analysis. veeprho.com

The primary application of Brexpiprazole-d8 is as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov When analyzing complex biological matrices or quantifying low levels of impurities, variations in sample preparation and instrument response can lead to inaccurate results. By adding a known amount of the deuterated internal standard to the sample, any loss of analyte during extraction or fluctuations in the mass spectrometer's signal will affect both the analyte and the internal standard proportionally. This allows for a more accurate and precise quantification of the analyte by calculating the ratio of the analyte's signal to that of the internal standard. nih.gov

For instance, in pharmacokinetic studies of brexpiprazole, Brexpiprazole-d8 has been used as an internal standard for the accurate determination of brexpiprazole concentrations in plasma samples by LC-MS/MS. nih.gov This same principle is applied to the quantification of impurities. A validated, stability-indicating analytical method is crucial for separating and quantifying the drug from its impurities and degradation products. oup.com The development of such methods often involves techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). jocpr.comoup.com The use of a deuterated internal standard like Brexpiprazole-d8 within these methods enhances the reliability and accuracy of impurity quantification, which is a critical aspect of quality control in pharmaceutical manufacturing.

Stability Studies of Brexpiprazole and its Analogs

Stability testing is a mandatory requirement in the pharmaceutical industry to determine the shelf-life of a drug product and to understand how its quality changes over time under the influence of various environmental factors. jocpr.com These studies are performed according to guidelines set by the International Council for Harmonisation (ICH). jocpr.com

Forced degradation studies are a key component of stability testing. jocpr.com As mentioned earlier, brexpiprazole has been shown to be susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions, while demonstrating stability under thermal stress. nih.gov One study found that brexpiprazole is unstable in oxidative conditions, leading to the formation of an N-oxide impurity, but it is chemically stable under hydrolytic (acid, alkaline, and neutral), photolytic, and thermal degradation conditions. jocpr.com Another investigation reported degradation under both acidic and alkaline conditions, in addition to oxidative stress. joac.info Furthermore, a "ghost peak" observed during HPLC analysis was identified as a syn head-to-tail dimer of brexpiprazole, which formed rapidly upon exposure of the analyte solution to sunlight, indicating a photocatalytic degradation pathway. chemrxiv.org

The development of stability-indicating assay methods (SIAM) is essential to separate the drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API). jocpr.com Various RP-HPLC and UPLC methods have been developed and validated for this purpose. jocpr.comoup.comjddtonline.info These methods are validated for parameters such as system suitability, linearity, precision, accuracy, specificity, and robustness to ensure they are reliable for routine quality control and stability monitoring. jocpr.comresearchgate.net

Table 2: Summary of Brexpiprazole Stability under Different Stress Conditions

| Stress Condition | Observation | Degradation Products Formed | Reference |

| Acid Hydrolysis | Susceptible | Yes | nih.govjoac.info |

| Base Hydrolysis | Susceptible | Yes | nih.govjoac.info |

| Neutral Hydrolysis | Susceptible | Yes | nih.gov |

| Oxidative Degradation | Susceptible | Yes (e.g., N-oxide) | nih.govjocpr.comjoac.info |

| Photolytic Degradation | Susceptible | Yes (e.g., syn head-to-tail dimer) | nih.govchemrxiv.org |

| Thermal Degradation | Stable | No | nih.govjocpr.com |

Q & A

Basic: What analytical techniques are recommended for characterizing Brexpiprazole-d8 (hydrochloride) in preclinical formulations?

Answer: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for characterization. For LC-MS/MS, use a C18 column (2.1 × 50 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile (70:30, v/v). Internal standards like tamsulosin (10 ng/mL) improve quantification accuracy. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) using spiked matrix samples .

Advanced: How can researchers resolve discrepancies in deuterium incorporation efficiency observed during Brexpiprazole-d8 synthesis?

Answer: Isotopic ratio analysis via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) can identify incomplete deuteration. Optimize reaction conditions (e.g., deuterated solvent purity, catalyst load) and monitor intermediates using impurity reference standards (e.g., 1-(3-Chlorophenyl)piperazine Hydrochloride, CAS 13078-15-4) to trace byproduct formation. Cross-reference pharmacopeial guidelines (e.g., USP <621>) for synthetic validation .

Basic: What stability-indicating methods are validated for Brexpiprazole-d8 (hydrochloride) under various storage conditions?

Answer: Accelerated stability studies (40°C/75% RH for 6 months) using reverse-phase HPLC with a C8 column (250 × 4.6 mm, 5 µm) and phosphate buffer (pH 3.0)-acetonitrile (55:45) as mobile phase. Monitor degradation products like dehalogenated analogs, ensuring resolution >2.0 between peaks. Acceptance criteria: ≤2% total impurities under ICH Q1A(R2) guidelines .

Advanced: What experimental designs optimize the detection of low-abundance metabolites in Brexpiprazole-d8 pharmacokinetic studies?

Answer: Use microsampling (10–20 µL blood) combined with ultra-HRMS (Q-TOF) for enhanced sensitivity. Apply metabolomic workflows: pre-dose samples as controls, collision-induced dissociation (CID) for fragmentation patterns, and isotopic tracing to distinguish endogenous metabolites. Validate against reference plasma spiked with synthetic metabolites (e.g., hydroxylated derivatives) .

Basic: Which pharmacopeial standards apply to impurity profiling of Brexpiprazole-d8 (hydrochloride)?

Answer: Follow USP General Chapter <476> for organic impurities and European Pharmacopoeia (EP) 2.2.46 for chromatographic purity. Quantify specified impurities (e.g., 3-[4-(3-Chloro-phenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride) at ≤0.15% using relative response factors. Use certified reference materials (CRMs) with ≥98% purity for calibration .

Advanced: How to conduct force degradation studies to establish specificity of Brexpiprazole-d8 analytical methods?

Answer: Subject the compound to acid (1M HCl, 60°C/24h), base (0.1M NaOH, 25°C/6h), oxidative (3% H₂O₂, 25°C/8h), and photolytic (1.2 million lux-hours) stress. Analyze degradation products via gradient HPLC (0.1% TFA in water/acetonitrile). Confirm method specificity by resolving degradation peaks from the main analyte (resolution ≥1.5) .

Basic: What are the critical parameters for validating a quantitative NMR method for Brexpiprazole-d8 purity assessment?

Answer: Use deuterated dimethyl sulfoxide (DMSO-d₆) as solvent and 90° pulse angle with 5-sec relaxation delay. Calibrate using a certified standard (e.g., sodium trimethylsilylpropanesulfonate). Validate for precision (RSD <2%), accuracy (98–102%), and limit of quantification (0.1% w/w). Integrate proton signals at δ 7.2–7.8 ppm (aromatic region) for quantification .

Advanced: What statistical approaches address batch-to-batch variability in deuterated drug substance manufacturing?

Answer: Apply multivariate analysis (e.g., principal component analysis) to process parameters (e.g., reaction time, solvent volume) and quality attributes (e.g., deuterium content, impurity levels). Implement process analytical technology (PAT) with in-line FTIR to monitor deuteration efficiency in real-time. Use control charts (3σ limits) to maintain batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.